molecular formula C9H17N B1345475 Decahydroisoquinoline CAS No. 6329-61-9

Decahydroisoquinoline

Cat. No. B1345475
Key on ui cas rn: 6329-61-9
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-UHFFFAOYSA-N
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Patent
US04656279

Procedure details

In this invention, when synthetic isoquinoline or refined coal tar isoquinoline or partially hydrogenated isoquinoline is used as the raw material, it is hydrogenated in its unmodified form in the presence of a ruthenium catalyst to produce decahydroisoquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrogenated isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[Ru]>[CH2:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][NH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Three
Name
hydrogenated isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04656279

Procedure details

In this invention, when synthetic isoquinoline or refined coal tar isoquinoline or partially hydrogenated isoquinoline is used as the raw material, it is hydrogenated in its unmodified form in the presence of a ruthenium catalyst to produce decahydroisoquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrogenated isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[Ru]>[CH2:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][NH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Three
Name
hydrogenated isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04656279

Procedure details

In this invention, when synthetic isoquinoline or refined coal tar isoquinoline or partially hydrogenated isoquinoline is used as the raw material, it is hydrogenated in its unmodified form in the presence of a ruthenium catalyst to produce decahydroisoquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrogenated isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[Ru]>[CH2:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][NH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Three
Name
hydrogenated isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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